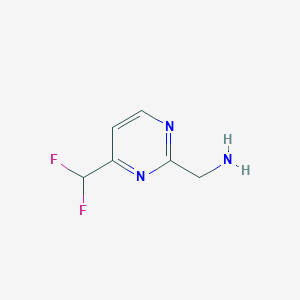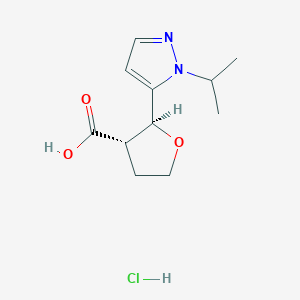
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrazole moiety, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable pyrazole derivative with the tetrahydrofuran intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could be used in assays to determine its effects on various biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: The free acid form of the compound.
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxamide: An amide derivative.
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylate: An ester derivative.
Uniqueness
The uniqueness of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H17ClN2O3 |
|---|---|
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10;/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15);1H/t8-,10-;/m0./s1 |
InChI-Schlüssel |
XVCJXCVVVUNBAV-GNAZCLTHSA-N |
Isomerische SMILES |
CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)C(=O)O.Cl |
Kanonische SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)
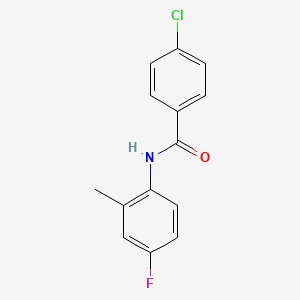
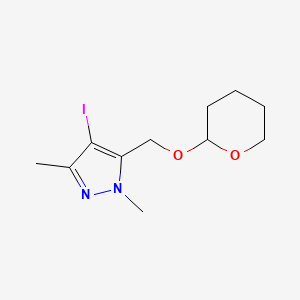


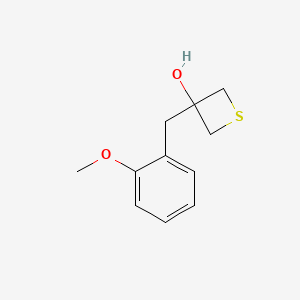
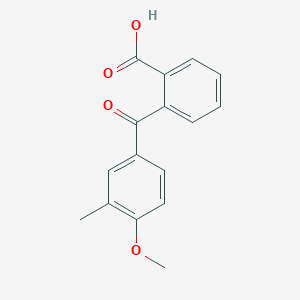
![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)


